molecular formula C24H22N2O6 B12420878 10-O-Acetyl SN-38-d3

10-O-Acetyl SN-38-d3

Cat. No.: B12420878
M. Wt: 437.5 g/mol
InChI Key: PFECOLLKQQDLJK-ZZIKLSCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is used primarily in scientific research, particularly in the fields of cancer research and drug metabolism studies .

Preparation Methods

The synthesis of 10-O-Acetyl SN-38-d3 involves the acetylation of SN-38-d3. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride

Chemical Reactions Analysis

10-O-Acetyl SN-38-d3 undergoes several types of chemical reactions:

Scientific Research Applications

10-O-Acetyl SN-38-d3 is used extensively in scientific research:

Mechanism of Action

10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .

Comparison with Similar Compounds

10-O-Acetyl SN-38-d3 is unique due to its deuterated nature, which makes it useful as an internal standard in mass spectrometry. Similar compounds include:

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

437.5 g/mol

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate

InChI

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3

InChI Key

PFECOLLKQQDLJK-ZZIKLSCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Origin of Product

United States

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